(E)-3-(2-fluorostyryl)-1-methylquinoxalin-2(1H)-one
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Overview
Description
(E)-3-(2-fluorostyryl)-1-methylquinoxalin-2(1H)-one is a synthetic organic compound that belongs to the quinoxaline family. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. This particular compound features a fluorostyryl group and a methyl group attached to the quinoxaline core, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(2-fluorostyryl)-1-methylquinoxalin-2(1H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-fluorobenzaldehyde with 3,4-diaminotoluene under acidic conditions to form the quinoxaline core. The resulting intermediate is then subjected to a Wittig reaction with a suitable phosphonium ylide to introduce the styryl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and automated purification systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(2-fluorostyryl)-1-methylquinoxalin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding dihydroquinoxaline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the fluorostyryl and quinoxaline moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Quinoxaline N-oxides.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Various substituted quinoxalines and styryl derivatives.
Scientific Research Applications
(E)-3-(2-fluorostyryl)-1-methylquinoxalin-2(1H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating diseases such as tuberculosis.
Industry: Utilized in the development of new materials and chemical sensors.
Mechanism of Action
The mechanism of action of (E)-3-(2-fluorostyryl)-1-methylquinoxalin-2(1H)-one involves its interaction with specific molecular targets. For example, in antimicrobial applications, it may inhibit the synthesis of essential proteins in bacterial cells, leading to cell death. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
2-heterostyrylbenzimidazoles: These compounds share structural similarities and have been studied for their antimicrobial properties.
Fluorostyryl derivatives: Compounds with similar fluorostyryl groups exhibit comparable chemical reactivity and biological activity.
Uniqueness
(E)-3-(2-fluorostyryl)-1-methylquinoxalin-2(1H)-one is unique due to its specific combination of a fluorostyryl group and a quinoxaline core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C17H13FN2O |
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Molecular Weight |
280.30 g/mol |
IUPAC Name |
3-[(E)-2-(2-fluorophenyl)ethenyl]-1-methylquinoxalin-2-one |
InChI |
InChI=1S/C17H13FN2O/c1-20-16-9-5-4-8-14(16)19-15(17(20)21)11-10-12-6-2-3-7-13(12)18/h2-11H,1H3/b11-10+ |
InChI Key |
OSNNVFDYWPDVNH-ZHACJKMWSA-N |
Isomeric SMILES |
CN1C2=CC=CC=C2N=C(C1=O)/C=C/C3=CC=CC=C3F |
Canonical SMILES |
CN1C2=CC=CC=C2N=C(C1=O)C=CC3=CC=CC=C3F |
Origin of Product |
United States |
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